molecular formula C5H6N2OS2 B1347934 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide CAS No. 126106-28-3

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide

Cat. No.: B1347934
CAS No.: 126106-28-3
M. Wt: 174.2 g/mol
InChI Key: LAQFXEPTZXJKAI-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is a chemical compound with the molecular formula C5H6N2OS2 and a molecular weight of 174.24 g/mol It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide can be synthesized through several methods. One common approach involves the cyclization and condensation of haloketones with thioamides . This method is widely used for the synthesis of thiazole derivatives. Another method involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide involves its interaction with molecular targets and pathways in biological systems. Thiazole-containing compounds can activate or inhibit biochemical pathways, enzymes, or receptors . The specific molecular targets and pathways depend on the particular application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS2/c6-3(9)1-5-7-4(8)2-10-5/h2,8H,1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFXEPTZXJKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363247
Record name 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126106-28-3
Record name 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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